ピロキサミド

概要

説明

Pyroxamide is a small molecule that has been used in trials studying the treatment of various conditions such as Leukemia, Lymphoma, Small Intestine Cancer, Precancerous Condition, and Myelodysplastic Syndromes . It belongs to the class of organic compounds known as pyridines and derivatives, which are compounds containing a pyridine ring, a six-member aromatic heterocycle consisting of one nitrogen atom and five carbon atoms .

Molecular Structure Analysis

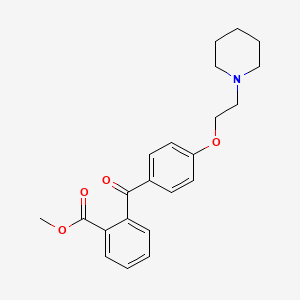

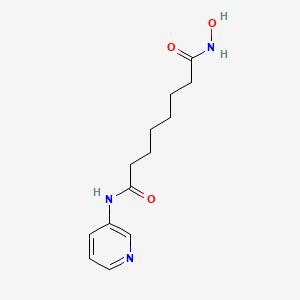

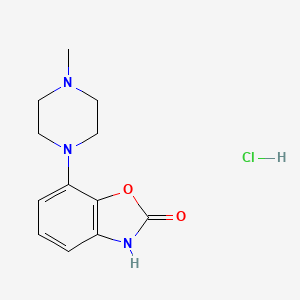

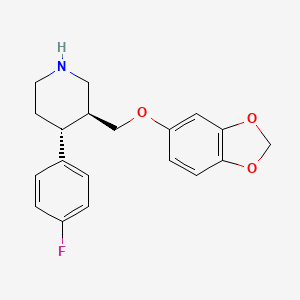

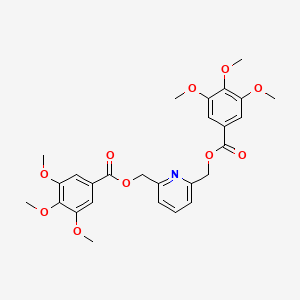

The molecular formula of Pyroxamide is C13H19N3O3 . Its average mass is 265.308 Da and its monoisotopic mass is 265.142639 Da .

Physical And Chemical Properties Analysis

Pyroxamide has a density of 1.2±0.1 g/cm3 . Its molar refractivity is 71.6±0.3 cm3 . It has 6 H bond acceptors, 3 H bond donors, and 8 freely rotating bonds . Its polar surface area is 91 Å2 and its molar volume is 218.2±3.0 cm3 .

科学的研究の応用

白血病治療

ピロキサミドは、白血病治療における有効性を調べる臨床試験で使用されてきました。 これは強力なヒストン脱アセチル化酵素(HDAC)阻害剤として機能し、白血病細胞の末期分化を誘導し、細胞周期停止またはアポトーシスを介してその増殖を阻害することができます .

リンパ腫管理

白血病と同様に、ピロキサミドのHDAC阻害剤としての役割は、リンパ腫治療の文脈で調べられています。 ヒストン修飾による遺伝子発現の変化により、リンパ腫の管理のための治療戦略を提供する可能性があります .

小腸がん治療

臨床試験では、小腸がんの治療のためのピロキサミドも調査されています。 分化を誘導し、腫瘍細胞の増殖を阻害するメカニズムは、このタイプの癌の管理に有益となる可能性があります .

前がん状態

ピロキサミドは、前がん状態を治療する可能性について研究されており、そのHDAC阻害作用を通じて完全な癌への進行を阻止する可能性があります .

骨髄異形成症候群

骨髄異形成症候群では、ピロキサミドは異常な細胞の増殖と分化の調節に役立ち、このグループの疾患に対する治療の選択肢を提供する可能性があります .

腫瘍増殖の阻害

ピロキサミドは、ヌードマウスに成長させたヒト前立腺癌異種移植片を含む、培養および生体内でのさまざまなヒト形質転換細胞型の増殖を阻害する有効性を示しました .

卵丘卵母細胞複合体(COC)への影響

研究によると、ピロキサミドは培養されたCOCの卵丘の膨張と卵母の成熟を有意に阻害する可能性があり、生殖生物学研究における役割を示唆しています .

アポトーシスの誘導とヒストンの修飾

研究によると、ピロキサミドはアセチル化ヒストンを増やし、癌細胞のアポトーシスを誘導し、SLC-0111などの他の化合物と組み合わせて使用すると効果が向上することが示されています .

各アプリケーションは、研究ツールおよび潜在的な治療薬としてのピロキサミドの汎用性に関する独自の洞察を提供します。進行中の研究は、医学のさまざまな分野におけるそのメカニズムと利点に関する理解を拡大し続けています。

作用機序

Target of Action

Pyroxamide is a potent inhibitor of Histone Deacetylase (HDAC) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important in the regulation of gene expression.

Mode of Action

Pyroxamide interacts with its target, HDAC, by inhibiting its activity . This inhibition leads to the accumulation of acetylated histones, which are associated with gene activation.

Biochemical Pathways

Hdac inhibitors like pyroxamide are known to influence various pathways involved in cell growth, differentiation, and apoptosis . Key pathways involved in these processes include the NF-κB pathway, PI3K/Akt signaling pathway, and JAK/STAT signaling pathway .

Result of Action

Pyroxamide, at micromolar concentrations, has been shown to induce terminal differentiation in murine erythroleukemia (MEL) cells and cause growth inhibition by cell cycle arrest and/or apoptosis in MEL, prostate carcinoma, bladder carcinoma, and neuroblastoma cells . It also causes an increase in the levels of histone acetylation and the expression of the cell cycle regulator p21/WAF1 .

Action Environment

It is known that the cellular environment and the presence of other molecules can influence the action of hdac inhibitors

Safety and Hazards

When handling Pyroxamide, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .

Relevant Papers

Several papers have been published on the topic of Pyroxamide. For instance, a study found that Pyroxamide can induce growth suppression and cell death in human Rhabdomyosarcoma in vitro . Another study found that HDAC1 in the Ovarian Granulosa Cells of Tan Sheep improves Cumulus Cell Expansion and Oocyte Maturation independently of the EGF-like Growth Factors .

生化学分析

Biochemical Properties

Pyroxamide plays a crucial role in biochemical reactions by inhibiting HDAC1, which leads to the accumulation of acetylated histones and the activation of gene expression . This compound interacts with several biomolecules, including enzymes and proteins involved in chromatin remodeling and gene regulation. The inhibition of HDAC1 by pyroxamide results in the relaxation of chromatin structure, allowing for the transcription of genes that promote cell differentiation and apoptosis .

Cellular Effects

Pyroxamide exerts significant effects on various types of cells and cellular processes. In cancer cells, pyroxamide induces apoptosis and cell cycle arrest, thereby inhibiting cell proliferation . It influences cell signaling pathways by modulating the expression of genes involved in cell growth, differentiation, and survival. Additionally, pyroxamide affects cellular metabolism by altering the expression of metabolic enzymes and pathways .

Molecular Mechanism

The molecular mechanism of pyroxamide involves its binding to the active site of HDAC1, thereby inhibiting its enzymatic activity . This inhibition leads to the accumulation of acetylated histones, which in turn promotes the transcription of genes involved in cell cycle regulation and apoptosis . Pyroxamide also affects the expression of non-histone proteins that play roles in various cellular processes, further contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pyroxamide have been observed to change over time. The compound is relatively stable and maintains its activity over extended periods . Prolonged exposure to pyroxamide can lead to the degradation of the compound and a decrease in its efficacy. Long-term studies have shown that pyroxamide can induce sustained changes in cellular function, including persistent alterations in gene expression and cell cycle regulation .

Dosage Effects in Animal Models

The effects of pyroxamide vary with different dosages in animal models. At lower doses, pyroxamide effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, pyroxamide can cause adverse effects, including hepatotoxicity and myelosuppression . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy, but exceeding this dosage can lead to toxic effects .

Metabolic Pathways

Pyroxamide is involved in several metabolic pathways, primarily through its interaction with HDAC1 . The inhibition of HDAC1 by pyroxamide affects the acetylation status of histones and non-histone proteins, leading to changes in metabolic flux and metabolite levels . Pyroxamide also interacts with enzymes and cofactors involved in chromatin remodeling and gene regulation, further influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, pyroxamide is transported and distributed through interactions with transporters and binding proteins . The compound is taken up by cells via passive diffusion and active transport mechanisms. Once inside the cell, pyroxamide accumulates in the nucleus, where it exerts its inhibitory effects on HDAC1 . The distribution of pyroxamide within tissues is influenced by its binding to plasma proteins and its ability to cross cellular membranes .

Subcellular Localization

Pyroxamide is primarily localized in the nucleus, where it interacts with HDAC1 and other nuclear proteins . The subcellular localization of pyroxamide is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell . The nuclear localization of pyroxamide is essential for its activity, as it allows the compound to effectively inhibit HDAC1 and modulate gene expression .

特性

IUPAC Name |

N'-hydroxy-N-pyridin-3-yloctanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c17-12(15-11-6-5-9-14-10-11)7-3-1-2-4-8-13(18)16-19/h5-6,9-10,19H,1-4,7-8H2,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJGLFIIZFVFJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)CCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191595 | |

| Record name | Pyroxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

382180-17-8 | |

| Record name | Pyroxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0382180178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyroxamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12847 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyroxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 382180-17-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYROXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12N86DSS23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide](/img/structure/B1678487.png)